molecular formula C6H12O2 B147610 Ethyl isobutyrate CAS No. 97-62-1

Ethyl isobutyrate

Cat. No. B147610
CAS RN: 97-62-1
M. Wt: 116.16 g/mol
InChI Key: WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Description

Ethyl isobutyrate is a potent odorant found in oranges, grapefruit, and Greek virgin olive oils . It also exhibits a high flavor dilution factor .


Synthesis Analysis

Ethyl isobutyrate can be synthesized by esterification of isobutyric acid with ethanol under azeotropic conditions . The reaction is catalyzed by toluene-4-sulfonic acid in cyclohexane . Another synthesis method involves the condensation of ethanol and butyric acid .


Molecular Structure Analysis

The molecular formula of Ethyl isobutyrate is C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .


Chemical Reactions Analysis

Ethyl isobutyrate can be synthesized by reacting ethanol and butyric acid . This is a condensation reaction, meaning water is produced in the reaction as a byproduct .


Physical And Chemical Properties Analysis

Ethyl isobutyrate is a colorless volatile liquid with a sweet, ethereal, fruity, alcoholic, and rummy odor . It has a melting point of -88°C and a boiling point of 112-113°C . It is slightly soluble in water and miscible with most organic solvents . The density is 0.865 g/mL at 25°C .

Scientific Research Applications

Ethyl Isobutyrate: A Comprehensive Analysis of Scientific Research Applications

1. Flavoring Agent in Food and Beverages Ethyl isobutyrate is widely used as a flavoring compound due to its fruity aroma, reminiscent of pineapples or strawberries. It is employed in the creation of flavoring essences and is also used to enhance the taste of animal feeds .

Aroma Compound in Tuber indicum: This chemical is identified as one of the key odorants found in Tuber indicum, also known as the Chinese truffle. It exhibits a high flavor dilution factor, indicating its significant contribution to the truffle’s aroma profile .

Quality Control in Food Industry: Ethyl isobutyrate’s detailed composition makes it critical for quality control in the food industry. Its separation and identification are essential for ensuring the consistency and quality of flavorings .

Aroma Volatile Compound Analysis: In scientific research, Ethyl isobutyrate’s Variable Importance in Projection (VIP) values suggest it may influence aroma differences between various substances, making it valuable in characterizing key aroma volatile compounds .

Odor Perception Studies: The perception of Ethyl isobutyrate has been investigated in both human and animal studies, particularly when mixed with other compounds like ethyl maltol. These studies help understand how different odors are processed and perceived .

Safety and Hazards

Ethyl isobutyrate is highly flammable and causes skin and eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, clothing, and eye/face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Ethyl isobutyrate is primarily used as a flavoring agent

Biochemical Pathways

In this reaction, an alcohol (in this case, ethanol) reacts with a carboxylic acid (isobutyric acid) to produce an ester (ethyl isobutyrate) and water .

Pharmacokinetics

It is also likely metabolized and excreted fairly quickly .

Result of Action

The primary result of ethyl isobutyrate’s action is the perception of a specific flavor or aroma. It is often described as having a fruity, apple-like flavor . This makes it a popular choice for use in food and beverage products, as well as in fragrances.

Action Environment

The efficacy and stability of ethyl isobutyrate can be influenced by various environmental factors. For example, it is highly flammable and its vapors can form explosive mixtures with air . Therefore, it should be stored and handled in a cool, well-ventilated area away from open flames or sparks . Additionally, it is slightly soluble in water and miscible with alcohol and diethyl ether , which can affect its distribution in different environments.

properties

IUPAC Name

ethyl 2-methylpropanoate
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InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3
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InChI Key

WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)C
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID7047728
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Molecular Weight

116.16 g/mol
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Physical Description

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour
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Boiling Point

112.00 to 113.00 °C. @ 760.00 mm Hg
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Flash Point

less than 70 °F (NFPA, 2010)
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Solubility

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.862-0.868
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Vapor Pressure

25.4 [mmHg]
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Product Name

Ethyl isobutyrate

CAS RN

97-62-1
Record name ETHYL ISOBUTYRATE
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Record name ethyl 2-methylpropanoate
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Melting Point

-88.2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Ethyl isobutyrate known for?

A1: Ethyl isobutyrate is an ester primarily recognized for its fruity aroma, often described as reminiscent of pineapple, strawberry, or even apple. [, , , ]

Q2: In which food and beverage products is Ethyl isobutyrate found?

A2: Ethyl isobutyrate contributes significantly to the aroma of various products, including:

  • Fruits: Lychee fruit, passion fruit, blueberries, and certain grape varieties like Gewürztraminer. [, , , , ]
  • Fermented Products: Wines (especially white varieties like Scheurebe), beers (particularly lambic Gueuze), soy sauce, and rice-based Baijiu. [, , , , , , , , ]
  • Vinegars: Sherry vinegar. []

Q3: How does the presence of other aroma compounds influence the perception of Ethyl isobutyrate?

A3: Studies show that Ethyl isobutyrate can engage in complex interactions with other aroma compounds, leading to the perception of emergent odors in mixtures. This phenomenon, called "odor blending," highlights the importance of considering the overall aroma profile rather than individual compounds in isolation. [, ] For instance, research has demonstrated that Ethyl isobutyrate, when combined with specific proportions of Ethyl maltol, creates a pineapple-like aroma that is distinct from the individual scents of the components. []

Q4: How do different harvest and fermentation techniques affect Ethyl isobutyrate levels in wine?

A4: Research indicates that the concentration of Ethyl isobutyrate can be influenced by various factors:

  • Grape Variety: Gewürztraminer wines tend to exhibit higher levels of Ethyl isobutyrate. [, ]
  • Fermentation: Sequential inoculation with certain non-Saccharomyces yeasts, such as Torulaspora delbrueckii, during wine fermentation can lead to an overall reduction in Ethyl isobutyrate levels, particularly ethyl esters of medium-chain fatty acids. [] Conversely, sequential inoculation with Metschnikowia pulcherrima may result in an enhanced ester profile. []

Q5: How does storage affect the aroma profile of products containing Ethyl isobutyrate?

A5: In dry-hopped beers, Ethyl isobutyrate levels significantly decrease over a two-year storage period. [] This degradation, more pronounced than in non-dry-hopped beers, is attributed to hop esterase activity. [] Conversely, bottle refermentation can help regenerate some flavors. []

Q6: What is the molecular formula and molecular weight of Ethyl isobutyrate?

A6: The molecular formula of Ethyl isobutyrate is C6H12O2, and its molecular weight is 116.16 g/mol.

Q7: Can you describe a method for synthesizing Ethyl isobutyrate?

A7: One common method for synthesizing Ethyl isobutyrate involves the esterification of isobutyric acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. [] This reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. []

Q8: How does the structure of Ethyl isobutyrate relate to its aroma?

A8: The ester functional group (-COO-) in Ethyl isobutyrate is primarily responsible for its characteristic fruity aroma. The size and branching of the alkyl groups attached to the ester group can influence the specific nuances of the aroma. [, ]

Q9: Is Ethyl isobutyrate used as a building block in organic synthesis?

A9: Yes, the enolate of Ethyl isobutyrate, generated by deprotonation with a strong base like LDA, can be used in various organic reactions, including:

  • β-lactam Synthesis: Reacting Ethyl isobutyrate enolate with imines can yield β-lactams, which are important structural motifs in several antibiotics. []
  • Mannich-type Reactions: Ethyl isobutyrate enolate can participate in Mannich-type reactions with aldehydes and aromatic amines to form β-amino carbonyl compounds. []

Q10: Has Ethyl isobutyrate been investigated for other biological activities?

A11: Ethyl isobutyrate, as part of microbial volatile organic compounds (MVOCs), has been found to possess SOS-inducing activity. []

Q11: How is Ethyl isobutyrate used in polymer chemistry?

A11: Ethyl isobutyrate has found application in the synthesis of polymers:

  • RAFT Agent: Derivatives of Ethyl isobutyrate, such as (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate), function as reversible addition-fragmentation chain transfer (RAFT) agents in the controlled radical polymerization of monomers like N-vinylpyrrolidone. [] This technique allows for precise control over molecular weight and polydispersity, essential for tailoring polymer properties. []
  • Model Compound: Ethyl isobutyrate and its derivatives serve as model compounds in studies investigating the properties of polymers, such as poly(2-(dimethylamino)ethyl methacrylate). [, ] These studies help understand the hydrolytic stability and fluorescence behavior of polymers. [, ]

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